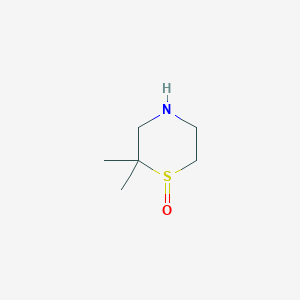![molecular formula C15H23ClN2O2 B6258989 N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1016745-49-5](/img/new.no-structure.jpg)
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide typically involves the reaction of 2-amino-4-chlorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the phenol attacks the carbonyl carbon of the acyl chloride, forming an amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxy or alkoxy derivatives.
科学的研究の応用
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- N-(2-amino-4-chlorophenyl)-2-[(4-methylpentan-2-yl)oxy]acetamide
- N-(2-amino-4-chlorophenyl)-4-[(4-methylpentan-2-yl)oxy]butanamide
Uniqueness
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is unique due to its specific ether linkage and the position of the amino and chlorophenyl groups. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
特性
CAS番号 |
1016745-49-5 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.8 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

